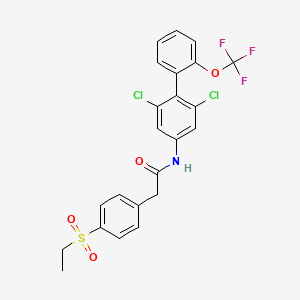

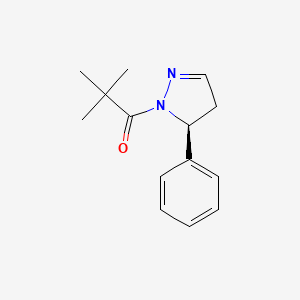

![molecular formula C29H34ClN7O B607944 5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine CAS No. 1356962-34-9](/img/structure/B607944.png)

5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine

Overview

Description

HG-14-10-04 is an inhibitor of anaplastic lymphoma kinase (ALK).

HG-14-10-04 is a novel potent and specific ALK inhibitor.

Scientific Research Applications

Inhibitor of Anaplastic Lymphoma Kinase (ALK)

HG-14-10-04 is a potent inhibitor of anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . Abnormalities in ALK are associated with neuroblastoma, a type of nerve cancer .

Inhibitor of Mutant Epidermal Growth Factor Receptor (EGFR)

HG-14-10-04 is also a potent inhibitor of mutant EGFR . EGFR is a cell surface protein that binds to epidermal growth factor, and mutations in EGFR can lead to its constant activation, which can result in uncontrolled cell division .

Anticancer Research

Due to its inhibitory effects on ALK and mutant EGFR, HG-14-10-04 is used in anticancer research . It has shown potential in the treatment of cancers that exhibit abnormalities in these proteins .

Biochemical Research

HG-14-10-04 is used in biochemical research due to its interaction with various proteins . Its effects on these proteins can be studied to understand their role in various biological processes .

Drug Development

HG-14-10-04’s interactions with ALK and EGFR make it a potential candidate for drug development . It could potentially be used to develop drugs for the treatment of cancers related to these proteins .

Molecular Biology Studies

HG-14-10-04 can be used in molecular biology studies. Its interactions with various proteins can help in understanding the structure and function of these proteins .

Mechanism of Action

Target of Action

HG-14-10-04, also known as 5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR) . These proteins are key targets due to their crucial roles in cell growth and proliferation.

Mode of Action

HG-14-10-04 interacts with its targets by binding to the active sites of ALK and mutant EGFR, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathways affected by HG-14-10-04 are those downstream of ALK and EGFR. These include the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are involved in cell growth, proliferation, and survival .

Pharmacokinetics

It is soluble in dmso, which suggests it may have good bioavailability .

Result of Action

By inhibiting ALK and mutant EGFR, HG-14-10-04 can potentially halt the growth and proliferation of cancer cells. This could lead to cell death and a reduction in tumor size .

Action Environment

The efficacy and stability of HG-14-10-04 can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules or drugs can impact the compound’s effectiveness through potential drug-drug interactions .

properties

IUPAC Name |

5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClN7O/c1-35-13-15-37(16-14-35)20-9-11-36(12-10-20)21-7-8-26(27(17-21)38-2)33-29-32-19-24(30)28(34-29)23-18-31-25-6-4-3-5-22(23)25/h3-8,17-20,31H,9-16H2,1-2H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYNCLKDKCPYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)C5=CNC6=CC=CC=C65)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025927 | |

| Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-(1H-indol-3-yl)-N-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidin-2-amine | |

CAS RN |

1356962-34-9 | |

| Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B607863.png)

![(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B607869.png)

![N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B607870.png)

![3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide](/img/structure/B607873.png)

![5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide](/img/structure/B607882.png)